3',4',5,7-Tetramethoxyflavone 3',4',5,7-Tetramethoxyflavone 3',4',5,7-Tetramethoxyflavone is a natural product found in Boesenbergia rotunda, Citrus reticulata, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 855-97-0
VCID: VC21340696
InChI: InChI=1S/C19H18O6/c1-21-12-8-17(24-4)19-13(20)10-15(25-18(19)9-12)11-5-6-14(22-2)16(7-11)23-3/h5-10H,1-4H3
SMILES:
Molecular Formula: C19H18O6
Molecular Weight: 342.3 g/mol

3',4',5,7-Tetramethoxyflavone

CAS No.: 855-97-0

Cat. No.: VC21340696

Molecular Formula: C19H18O6

Molecular Weight: 342.3 g/mol

* For research use only. Not for human or veterinary use.

3',4',5,7-Tetramethoxyflavone - 855-97-0

CAS No. 855-97-0
Molecular Formula C19H18O6
Molecular Weight 342.3 g/mol
IUPAC Name 2-(3,4-dimethoxyphenyl)-5,7-dimethoxychromen-4-one
Standard InChI InChI=1S/C19H18O6/c1-21-12-8-17(24-4)19-13(20)10-15(25-18(19)9-12)11-5-6-14(22-2)16(7-11)23-3/h5-10H,1-4H3
Standard InChI Key CLXVBVLQKLQNRQ-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC)OC)OC

Chemical Identity and Structural Characteristics

3',4',5,7-Tetramethoxyflavone belongs to the polymethoxyflavone (PMF) class of compounds, characterized by the presence of multiple methoxy groups on the flavone backbone. This section details the fundamental chemical properties and structural characteristics of TMF.

Basic Chemical Properties

The chemical properties of 3',4',5,7-Tetramethoxyflavone are essential for understanding its behavior in biological systems and its potential applications in pharmaceutical formulations.

Table 1: Chemical Properties of 3',4',5,7-Tetramethoxyflavone

PropertyValueSource
CAS Number855-97-0
Molecular FormulaC₁₉H₁₈O₆
Molecular Weight342.34-342.35 g/mol
Melting Point193-197°C
Boiling Point528.8±50.0°C (Predicted)
Density1.243±0.06 g/cm³ (Predicted)
Physical AppearanceCrystalline solid
Solubility in DMSO8.33 mg/mL (24.33 mM)

The molecular structure of 3',4',5,7-Tetramethoxyflavone features methoxy groups at positions 3', 4', 5, and 7 of the flavone skeleton. The compound contains a 2-phenylchromen-4-one basic structure with four methoxy (-OCH₃) substituents, which significantly influence its physicochemical properties and biological activities .

Nomenclature and Identification

3',4',5,7-Tetramethoxyflavone is known by several synonyms in scientific literature, which is important for cross-referencing research findings.

Table 2: Nomenclature and Identification Data

Identifier TypeValueSource
IUPAC Name2-(3,4-dimethoxyphenyl)-5,7-dimethoxychromen-4-one
Common SynonymsLuteolin tetramethyl ether, Tetramethoxyluteolin, 5,7,3',4'-tetramethylluteolin
SMILES NotationCOC1=CC(OC)=C2C(=O)C=C(OC2=C1)C1=CC=C(OC)C(OC)=C1
InChI KeyCLXVBVLQKLQNRQ-UHFFFAOYSA-N
PubChem CID631170

The compound is structurally related to luteolin, a naturally occurring flavonoid, but differs by having methoxy groups instead of hydroxyl groups at positions 5, 7, 3', and 4' .

Natural Sources and Occurrence

3',4',5,7-Tetramethoxyflavone has been identified as one of the major polymethoxyflavones isolated from various plant sources, particularly from the Rutaceae family.

Plant Sources

The compound has been reported as a constituent of Murraya exotica, a plant used in traditional medicine . Additionally, related tetramethoxyflavones have been detected in Melicope triphylla, suggesting a wider distribution of these compounds in the plant kingdom . Polymethoxyflavones, including TMF, are known to occur in citrus species and have gained interest for their potential applications in food science and the health food industry .

Biological Activities and Pharmacological Properties

3',4',5,7-Tetramethoxyflavone exhibits a diverse range of biological activities, making it a compound of significant interest for potential therapeutic applications.

Anti-inflammatory and Immunomodulatory Effects

Research has demonstrated that 3',4',5,7-Tetramethoxyflavone possesses anti-inflammatory properties, which may contribute to its therapeutic potential in various inflammatory conditions . While the exact mechanisms remain under investigation, the compound's ability to modulate inflammatory pathways appears to be a key aspect of its biological activity.

Anti-fibrotic Activity

One of the most significant findings regarding 3',4',5,7-Tetramethoxyflavone is its potential in treating pulmonary fibrosis, a chronic and fatal lung disease. Recent research has demonstrated that TMF effectively inhibits myofibroblast activation and extracellular matrix (ECM) production induced by transforming growth factor-β1 (TGF-β1) in NIH-3T3 cells .

The anti-fibrotic activity of TMF is mediated through the suppression of various signaling pathways, including:

  • TGF-β1/Smad pathway

  • Mitogen-activated protein kinase (MAPK) pathway

  • Phosphoinositide 3-kinase/AKT (PI3K/AKT) pathway

  • WNT/β-catenin pathway

In vivo experiments with bleomycin-induced pulmonary fibrosis in mice have demonstrated the therapeutic potential of TMF in reducing fibrotic changes in lung tissue, suggesting its potential as a treatment for pulmonary fibrosis .

Chondroprotective Activity

3',4',5,7-Tetramethoxyflavone has been reported to exhibit chondroprotective activity by targeting β-catenin signaling pathways both in vivo and in vitro . This finding suggests potential applications in the treatment of cartilage-related disorders such as osteoarthritis.

Additional Bioactivities

Research indicates that 3',4',5,7-Tetramethoxyflavone possesses several other biological activities, including:

  • Anti-fungal activity

  • Anti-malarial properties

  • Anti-mycobacterial effects

These diverse bioactivities highlight the compound's potential as a multi-target therapeutic agent.

Pharmacokinetic Properties and Bioavailability

Understanding the pharmacokinetic properties of 3',4',5,7-Tetramethoxyflavone is crucial for evaluating its potential as a therapeutic agent.

Intestinal Permeability and Absorption

Studies on tetramethoxyflavones have shown that these compounds generally have low solubility but are extremely permeable to membranes . This characteristic affects their bioavailability and distribution in biological systems.

Research on related tetramethoxyflavones has demonstrated that the position of hydroxyl groups and the presence of methoxy groups significantly influence the solubility and membrane permeability of these compounds . Specifically, hydroxylated TMFs show enhanced hydrophilicity and membrane permeability compared to their non-hydroxylated counterparts.

Metabolism and Drug Interactions

Studies on tetramethoxyflavones have revealed that these compounds can interact with cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of many drugs . This interaction could potentially lead to food-drug interactions if TMFs are used in medicines or supplements.

Research has shown that TMFs display varied inhibitory effects on CYP enzymes, with IC₅₀ values ranging from 0.15 to 108 μM for various CYP isoforms (CYP1A2, CYP2D6, CYP2C9, CYP2C19, CYP3A4) . These findings have important implications for the development of TMF-based therapeutic agents and their potential interactions with other medications.

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